Product packaging for Allyl thiopropionate(Cat. No.:CAS No. 41820-22-8)

Allyl thiopropionate

Cat. No.: B1585522
CAS No.: 41820-22-8
M. Wt: 130.21 g/mol
InChI Key: GKRISGLFPMFKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Field of Organosulfur Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a vital class of molecules in chemistry. britannica.com They are integral to numerous biological processes and are widely utilized as reagents in chemical synthesis. britannica.comnih.gov Allyl thiopropionate, with its thioester and allyl functionalities, is a member of this diverse family. The sulfur atom in these compounds imparts unique chemical properties, including a range of oxidation states and versatile reactivity, which are central to their biological and chemical functions. nih.govmdpi.com The study of organosulfur compounds like this compound contributes to a deeper understanding of redox biochemistry and the development of novel therapeutic agents. nih.gov

Historical Perspective of Research on Sulfur-Containing Allyl Compounds

Research into sulfur-containing allyl compounds has a rich history, largely inspired by the complex chemistry of natural products, particularly those found in plants of the Allium genus, such as garlic and onions. nih.govnih.govresearchgate.net For decades, scientists have been intrigued by the diverse biological activities of these compounds, which include antimicrobial and anticancer properties. nih.govnih.gov This has spurred extensive research into the synthesis and biological evaluation of a wide array of sulfur compounds, including derivatives of S-alkenyl-l-cysteine sulfoxides, thiosulfinates, and sulfides. nih.gov The investigation of these naturally occurring molecules has laid the groundwork for the synthesis and study of related compounds like this compound.

Significance and Emerging Research Trajectories of this compound

The significance of this compound in academic research is on an upward trajectory, driven by its potential applications in various domains. The presence of the allyl group offers a site for diverse chemical modifications, making it a valuable building block in organic synthesis. mdpi.com Emerging research is exploring the use of the thiopropionate linkage in the development of advanced materials and drug delivery systems. For instance, the β-thiopropionate linkage is being investigated for its pH-responsive properties, which could enable the controlled release of therapeutic agents in specific biological environments. researchgate.net Furthermore, the broader class of allyl compounds is gaining attention in biomedicine for creating functional polymers for applications like targeted drug delivery and tissue engineering. mdpi.com

Overview of Principal Academic Research Domains Pertaining to the Compound

The academic research surrounding this compound primarily falls into the following domains:

Synthetic Organic Chemistry: Researchers are exploring novel synthetic routes to this compound and its derivatives. Its utility as a synthon is being investigated for the construction of more complex molecules. nih.gov The reactivity of both the thioester and the allyl group is being harnessed to create diverse molecular architectures.

Medicinal Chemistry and Drug Delivery: The unique chemical properties of the thiopropionate linkage are being explored for applications in drug delivery systems. The potential for pH-sensitive cleavage of the β-thiopropionate bond makes it an attractive linker for prodrugs that can release their active components under specific physiological conditions. researchgate.net

Flavor and Fragrance Chemistry: this compound is recognized for its organoleptic properties and is used as a flavoring agent. thegoodscentscompany.comfao.org Academic research in this area focuses on understanding the structure-activity relationships that govern its sensory characteristics.

Materials Science: The allyl functionality in compounds like this compound provides a handle for polymerization and surface modification. This opens up possibilities for the development of new polymers and materials with tailored properties. mdpi.com

Below are tables detailing some of the known physical and chemical properties of this compound.

Physical Properties of this compound

Property Value Source
Appearance Colorless to pale yellow clear liquid thegoodscentscompany.com
Boiling Point 150.00 to 151.00 °C @ 760.00 mm Hg nih.gov
Density 0.898-0.902 g/cm³ nih.gov
Refractive Index 1.475-1.485 nih.gov

Chemical Properties of this compound

Property Value Source
Molecular Formula C₆H₁₀OS nih.govnist.gov
Molecular Weight 130.21 g/mol nih.gov
IUPAC Name S-prop-2-enyl propanethioate nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10OS B1585522 Allyl thiopropionate CAS No. 41820-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-prop-2-enyl propanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRISGLFPMFKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866064
Record name S-Prop-2-en-1-yl propanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

150.00 to 151.00 °C. @ 760.00 mm Hg
Record name S-2-Propenyl propanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.898-0.902
Record name Allyl thiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1099/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

41820-22-8
Record name S-Allyl thiopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41820-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl thiopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041820228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Allyl thiopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL THIOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HUD1BW6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-2-Propenyl propanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Derivatization Strategies for Allyl Thiopropionate

Laboratory Synthesis Approaches for Allyl Thiopropionate and its Analogues

Thioesterification Reactions in Controlled Environments

Thioesterification is a primary method for synthesizing thioesters like this compound. This reaction typically involves the coupling of a carboxylic acid or its derivative with a thiol. For this compound, this would involve a derivative of propionic acid and allyl thiol.

Recent advancements have focused on developing mild and efficient thioesterification protocols. For instance, methods involving the phosphine-mediated deoxygenation of sulfonyl chlorides can produce a transient intermediate that reacts with carboxylic acids to form thioesters. researchgate.net This approach is valued for its operational simplicity and tolerance of various functional groups. researchgate.net Another strategy involves the photocatalytic activation of elemental sulfur for a three-component thioesterification with olefins and α-ketoacids, offering high yields and broad substrate applicability. organic-chemistry.org These modern methods provide efficient routes to thioesters under controlled conditions, minimizing side reactions and maximizing yield.

Aldol (B89426) Condensation as a Synthetic Pathway for Thiopropionate Structures

The aldol condensation is a powerful carbon-carbon bond-forming reaction that can be utilized to construct the carbon backbone of thiopropionate structures. sigmaaldrich.commagritek.com This reaction involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated. sigmaaldrich.commagritek.com While not a direct method for thioester synthesis, it is crucial for creating precursors that can be subsequently converted to thiopropionates.

For example, an aldol reaction could be employed to synthesize a β-hydroxy ketone or aldehyde, which could then undergo further transformations. The hydroxyl group could be modified or replaced, and the carbonyl group could be converted to a thioester. Research has demonstrated the use of aldol condensation to prepare analogues with modified side chains from thiopropionates. figshare.com Furthermore, highly enantioselective aldol reactions for thioacetates and thiopropionates have been developed using chiral boron enolates, allowing for the synthesis of optically active β-hydroxy esters. acs.orgacs.org

Multi-Step Organic Synthesis Routes for Functionalized Thiopropionates

The synthesis of complex, functionalized thiopropionates often requires a multi-step approach. msu.eduyoutube.com This strategy involves a sequence of reactions to build the desired molecule, often incorporating protecting group strategies to ensure specific transformations occur at the desired locations. youtube.com

Advanced Synthetic Modifications and Functionalization of this compound

Once this compound is synthesized, its structure can be further modified to introduce new functionalities. Advanced organic synthesis techniques allow for precise alterations of its olefinic and allylic components.

Cross-Metathesis Reactions for Olefinic Moiety Modification

Olefin cross-metathesis is a powerful tool for modifying the allyl group of this compound. This reaction, often catalyzed by ruthenium-based catalysts, allows for the exchange of substituents between two alkenes. organic-chemistry.org This enables the introduction of a wide range of functional groups onto the olefinic part of the molecule.

The efficiency of cross-metathesis can be influenced by the steric and electronic properties of the substrates and the choice of catalyst. organic-chemistry.org For instance, the steric bulk of the N-heterocyclic carbene (NHC) ligands on the ruthenium catalyst can significantly impact the reaction's outcome. organic-chemistry.org Studies have shown that allyl chalcogenides, including allyl sulfides, can enhance the rate of alkene metathesis reactions. nih.gov The improved reactivity of mono- or diallyl vinylphosphonate (B8674324) esters in cross-metathesis reactions compared to their dimethyl counterparts is attributed to a relay mechanism, highlighting how the substrate structure can be tuned for successful metathesis. beilstein-journals.org This methodology has been shown to be feasible for the modification of C22-allyl esters at a late stage of synthesis. figshare.com

CatalystReactant AReactant BProductYieldReference
Grubbs IITHP-substituted allyl vinylphosphonateStyreneTetrahydropyran derivative82% beilstein-journals.org
Grubbs IITHP-substituted allyl vinylphosphonate4-FluorostyreneFluorinated tetrahydropyran- beilstein-journals.org
Catalyst 3 (N-tolyl)Allylic benzoate-Disubstituted olefin87% organic-chemistry.org
Catalyst 2 (N-mesityl)Allylic benzoate-Disubstituted olefin59% organic-chemistry.org
Catalyst 1 (phosphine)Allylic benzoate-Disubstituted olefin38% organic-chemistry.org

Table showing examples of cross-metathesis reactions with relevant data. Note: '-' indicates data not provided in the source.

Selective Functionalization of Allylic Systems via Thianthrenium Salts

A recent and innovative method for the selective functionalization of allylic systems involves the use of thianthrenium salts. nih.govnih.govrsc.org This transition-metal-free approach allows for the direct C–H functionalization of alkenes at the allylic position. rsc.org

The process begins with the conversion of an alkene into a vinyl thianthrenium salt. rsc.orgchemrxiv.org This salt then undergoes a reaction with a base and a nucleophile, leading to the formation of an allylic functionalized product with high regioselectivity and often Z-selectivity. nih.govnih.govchemrxiv.org Mechanistic studies have revealed that the reaction proceeds through a rate- and stereodetermining allylic deprotonation to form a Z-allylic thianthrenium ylide. nih.govnih.gov This intermediate is then protonated to generate a Z-allylic thianthrenium electrophile, which is subsequently substituted by the nucleophile. nih.govnih.gov This method has been successfully applied to a variety of nucleophiles, enabling allylic C–H amination, esterification, etherification, and arylation. rsc.orgresearchgate.net

ReactantConditionsProductSelectivityReference
AlkenesThianthrenation, base, nucleophileAllylic functionalized productsHigh regioselectivity, Z-selectivity nih.govnih.govchemrxiv.org
Vinyl thianthrenium saltsBase, nucleophileAllylic amines, esters, ethersZ-selectivity rsc.org

Table illustrating the selective functionalization of allylic systems using thianthrenium salts.

Strategies for Derivatization Towards Bioconjugation and Materials Science

The unique bifunctional nature of this compound, possessing both a reactive allyl group and a thioester linkage, makes it a versatile platform for derivatization. These strategies are particularly aimed at applications in bioconjugation and the development of advanced materials.

The primary route for derivatization leverages the "thiol-ene" reaction, a highly efficient and often photochemically-initiated process where a thiol (R-SH) adds across the double bond of the allyl group. wikipedia.org This reaction is known for its high yields, stereoselectivity, and tolerance of various functional groups, making it a "click chemistry" staple. wikipedia.org

In Materials Science , this strategy is employed to create cross-linked polymers and functional materials. For instance, the allyl group of this compound can react with polyfunctional thiols to form a polymer network. polito.itresearchgate.net A key feature of the resulting structure is the presence of β-thiopropionate linkages within the material's backbone. These linkages are susceptible to cleavage under acidic conditions, which allows for the design of pH-responsive and degradable materials. acs.org This property is highly desirable for creating "smart" materials, such as nanocapsules for the controlled release of hydrophobic molecules like drugs or essential oils. acs.org In one study, lignin, a biopolymer, was first functionalized with allyl groups and then cross-linked with a thiol agent, forming nanocapsules with acid-labile β-thiopropionate cross-linkages that could control the release of an encapsulated compound based on ambient pH. acs.org

For Bioconjugation , the derivatization of this compound can be used to link it to biomolecules or to create biocompatible materials for applications like drug delivery. The thiol-ene reaction allows for the conjugation of this compound derivatives to molecules containing thiol groups, such as cysteine residues in proteins. mpg.de Furthermore, the thioester bond itself can serve as a functional linker. For example, a thiopropionate group has been used as a pH-responsive linker between a polymer block and an oligonucleotide (a short DNA/RNA molecule), facilitating the release of RNA in a pH-dependent manner. acs.org This demonstrates its utility in creating sophisticated bioconjugates where the release of a payload can be triggered by specific environmental cues.

The table below summarizes the primary derivatization strategies and their applications.

Table 1: Derivatization Strategies for this compound

Strategy Reactive Group Key Reaction Resulting Linkage Application Area Specific Use Example
Polymer Cross-linking Allyl Group Radical-initiated Thiol-Ene Reaction Thioether Materials Science Creation of pH-responsive thermosets and nanocapsules. polito.itacs.org
Biomolecule Conjugation Allyl Group Thiol-Ene Reaction Thioether Bioconjugation Attachment to cysteine-containing peptides or proteins. mpg.de
Stimuli-Responsive Linking Thioester Group Hydrolysis Cleaved Ester Bioconjugation / Materials Science pH-triggered release of drugs or RNA from a conjugate or matrix. acs.orgacs.org

| Surface Functionalization | Allyl Group | Thiol-Ene Reaction | Thioether | Materials Science | Patterning of surfaces for organic electronic devices. researchgate.netrsc.org |

Chemo-Enzymatic Synthesis of this compound Derivatives

Chemo-enzymatic synthesis combines the selectivity and mild reaction conditions of biocatalysts with the versatility of traditional chemical reactions. This approach is particularly valuable for producing complex derivatives of this compound with high purity and efficiency. While direct chemo-enzymatic synthesis of this compound is not extensively documented, established enzymatic methods for creating thioesters and modifying allyl compounds provide clear pathways for developing such processes. mdpi.comnih.gov

One prominent strategy involves the use of lipases or esterases, which are known to catalyze the formation of ester and thioester bonds. researchgate.netresearchgate.net These enzymatic reactions can be performed under mild conditions, often solvent-free or in environmentally benign solvents, which aligns with the principles of green chemistry. mdpi.comdss.go.th

Plausible Chemo-Enzymatic Routes include:

Enzymatic Thioesterification: This is the most direct route, where a lipase (B570770) catalyzes the condensation reaction between thiopropionic acid and allyl alcohol, or between propionic acid and allyl mercaptan. A highly efficient variation is the transesterification between a thiol and a vinyl ester, which has been shown to produce various thioesters with high yields (up to 96%) and short reaction times using enzymes like Lipase TL IM from Thermomyces lanuginosus. mdpi.com This method avoids the use of harsh chemical reagents. dss.go.th

Two-Step Chemical-Enzymatic Sequence: A chemical synthesis step can be used to produce a precursor, which is then modified by an enzyme. For instance, (R,S)-α-terpineol has been reacted with thioacetic acid chemically, and the resulting thioacetate (B1230152) derivative was then selectively hydrolyzed by a pig liver esterase (PLE) to produce the corresponding thiol. nih.gov A similar pathway could be envisioned where a derivative of this compound is selectively modified by an enzyme.

Enzymatic Reaction with Allylated Substrates: Another approach involves using an enzyme that acts on a substrate already containing the allyl group. For example, the enzyme chitooligosaccharide synthase has been used in vivo with an allyl-functionalized glucopyranoside as a starting acceptor to produce an allylated oligosaccharide. nih.gov This demonstrates the feasibility of using enzymes in synthetic pathways involving allyl groups, which could be adapted for creating complex this compound derivatives.

The table below outlines potential chemo-enzymatic strategies for synthesizing this compound and its derivatives.

Table 2: Potential Chemo-Enzymatic Strategies for this compound Derivatives

Strategy Enzyme Class Substrates Reaction Type Potential Product Research Finding Context
Direct Thioesterification Lipase (e.g., from Candida antarctica) Propionic acid + Allyl mercaptan Thioesterification This compound Lipases are effective for solvent-free thioesterification of fatty acids and alkanethiols. dss.go.th
Transesterification Lipase (e.g., from Thermomyces lanuginosus) Vinyl propionate (B1217596) + Allyl mercaptan Transesterification This compound Lipase-catalyzed transesterification of thiols and vinyl esters proceeds with high efficiency and yield. mdpi.comresearchgate.net
Sequential Hydrolysis Esterase (e.g., Pig Liver Esterase) Di-thiopropionate precursor Hydrolysis Mono-thiopropionate derivative Esterases can selectively hydrolyze thioacetates to yield thiols for further derivatization. nih.gov

| Allyl Group Incorporation | Transpeptidase / Synthase | Allyl-containing acceptor + Donor molecule | Transfer / Elongation | Complex this compound derivative | Enzymes can utilize allyl-functionalized substrates to build larger molecules. nih.govnih.gov |


Advanced Analytical Techniques for Characterization and Detection of Allyl Thiopropionate in Research

Spectroscopic Characterization Methodologies

Spectroscopy involves the interaction of electromagnetic radiation with matter. For allyl thiopropionate, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy are indispensable for a comprehensive molecular analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), providing information on the connectivity and spatial arrangement of atoms.

For this compound, ¹H NMR spectroscopy confirms the presence of both the propionyl (CH₃CH₂C(O)-) and the S-allyl (-SCH₂CH=CH₂) groups. The signals are characterized by their chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons). For instance, the allyl group's vinyl protons typically appear in the deshielded region of the spectrum (δ 5.0-6.0 ppm) due to the electronic environment of the double bond. libretexts.org The methylene (B1212753) protons adjacent to the sulfur atom are also distinctly shifted.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. nih.gov The carbonyl carbon of the thioester group is particularly characteristic, appearing at a significantly downfield chemical shift (typically >190 ppm). The sp² carbons of the allyl group are found in the 115-140 ppm range, while the sp³ carbons of the ethyl and allyl moieties appear at higher fields. libretexts.org

The purity of an this compound sample can be assessed by comparing the integration of its signals to those of known impurities or a calibrated internal standard. rptu.de The absence of extraneous peaks indicates a high degree of purity.

Table 1: Representative NMR Data for this compound Data sourced from spectral databases and may vary based on solvent and experimental conditions.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~5.8ddt-SCH₂CH =CH₂
~5.1ddt-SCH₂CH=CH ₂ (trans)
~5.0ddt-SCH₂CH=CH ₂ (cis)
~3.5d-SCH ₂CH=CH₂
~2.5q-C(O)CH ₂CH₃
~1.1t-C(O)CH₂CH
¹³C NMR ~200->C =O (Thioester)
~133--SCH₂C H=CH₂
~118--SCH₂CH=C H₂
~45--C(O)C H₂CH₃
~35--SC H₂CH=CH₂
~9--C(O)CH₂C H₃

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. unitechlink.com This technique is exceptionally useful for identifying the functional groups present in a compound, as each group has a characteristic absorption range. fiveable.me For this compound, the IR spectrum provides clear evidence of its key structural features.

The most prominent absorption band is typically the carbonyl (C=O) stretch of the thioester group. This strong band usually appears in the region of 1680-1720 cm⁻¹. researchgate.netsavemyexams.com Another key feature is the absorption from the allyl group's carbon-carbon double bond (C=C) stretch, which is found around 1620-1680 cm⁻¹. libretexts.org The C-H stretching vibrations of the alkene (=C-H) and alkane (-C-H) parts of the molecule are also visible, typically in the 2850-3100 cm⁻¹ range. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bending vibrations (e.g., C-H bends, C-C stretches) that are unique to the molecule as a whole. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists IR spectroscopy as a valid identification test for this compound. fao.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupIntensity
3100-3000C-H StretchAlkene (=C-H)Medium
3000-2850C-H StretchAlkane (-C-H)Medium-Strong
1720-1680C=O StretchThioesterStrong
1680-1620C=C StretchAlkeneMedium-Weak
1470-1350C-H BendAlkaneVariable

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. unchainedlabs.com This absorption corresponds to electronic transitions within the molecule. Compounds containing chromophores—structural features that absorb light, such as double bonds (C=C) and carbonyl groups (C=O)—can be analyzed using this technique.

This compound possesses both a C=C bond and a C=O bond in its thioester group, which act as chromophores. These groups exhibit characteristic electronic transitions (e.g., n→π* and π→π*) that result in UV absorption. While not as structurally informative as NMR or IR, UV-Vis spectroscopy is a powerful quantitative tool. ajpaonline.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. unchainedlabs.com This relationship allows for the precise quantification of this compound in a solution, provided a calibration curve is established. Furthermore, it is highly effective for monitoring reaction kinetics, such as its synthesis or degradation, by tracking the change in absorbance over time at a specific wavelength. mdpi.com

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR spectroscopy. physicsopenlab.org It involves inelastic scattering of monochromatic light, usually from a laser. The resulting energy shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to vibrations that change the molecule's dipole moment, Raman spectroscopy is sensitive to vibrations that change the polarizability of the electron cloud.

For this compound, Raman spectroscopy can provide a unique "vibrational fingerprint." americanpharmaceuticalreview.comnih.gov Bonds that are weakly absorbing in IR, such as symmetrically substituted C=C double bonds and C-S single bonds, often produce strong signals in Raman spectra. nih.govresearchgate.net Therefore, the C=C stretch of the allyl group and the C-S stretch of the thioester linkage are expected to be prominent features. This technique is particularly useful for in-situ analysis and can distinguish between different isomers or conformational states of a molecule. rsc.org

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive method used for identifying unknown compounds, determining their molecular weight, and elucidating their structure by analyzing their fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. nih.gov The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu

In the GC component, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and affinity for the column's stationary phase. This compound, being a volatile sulfur compound, is well-suited for this separation. mdpi.comiwaponline.com Its retention time—the time it takes to travel through the column—is a characteristic property under specific experimental conditions and can be compared to standards for identification. The Kovats retention index is a standardized measure used for this purpose. nih.govpherobase.com

After exiting the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by a high-energy electron beam (Electron Ionization, EI). This process is highly energetic and causes the parent molecule (molecular ion) to break apart into smaller, charged fragments. The pattern of these fragments is highly reproducible and serves as a molecular fingerprint.

For this compound (molecular weight 130.21 g/mol ), the mass spectrum shows a molecular ion peak [M]⁺ at m/z 130. nih.govnist.gov The fragmentation pattern includes characteristic ions resulting from the cleavage of bonds within the molecule, such as the loss of the allyl radical (C₃H₅•) or the formation of the propanoyl cation (CH₃CH₂CO⁺). The most abundant peaks reported in the NIST mass spectrometry database are at m/z 57, 29, and 27. nih.gov

Table 3: Primary Mass Fragments of this compound from GC-MS (Electron Ionization)

m/z (Mass/Charge Ratio)Proposed Fragment IonProposed OriginRelative Abundance
130[C₆H₁₀OS]⁺Molecular IonLow
89[C₃H₅OS]⁺Loss of Propionyl radicalModerate
57[C₃H₅O]⁺Propanoyl cationHigh (Base Peak)
41[C₃H₅]⁺Allyl cationHigh
29[C₂H₅]⁺Ethyl cationHigh
27[C₂H₃]⁺Vinyl cationModerate

Atmospheric Pressure Photoionization Quadrupole Time-of-Flight Mass Spectrometry (APPI-QTOFMS) for On-line and Real-Time Metabolic Monitoring

Atmospheric Pressure Photoionization (APPI) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS) stands out as a powerful tool for the on-line and real-time analysis of volatile organic compounds, including those found in complex matrices like garlic and human breath. jst.go.jpnih.gov APPI is particularly well-suited for the ionization of nonpolar compounds, a category to which many sulfur-containing molecules like this compound belong. jst.go.jp

In a notable study, on-line APPI-QTOFMS was utilized to identify volatiles from garlic and metabolites in exhaled breath following garlic consumption. jst.go.jp This technique allowed for the tentative identification of 32 different volatile compounds directly from the garlic headspace. jst.go.jp this compound was identified with a measured m/z of 131.024, corresponding to the protonated molecule [C6H10OS+H]+. scribd.com The high-resolution capability of QTOFMS enables accurate mass measurements, which are critical for the confident identification of compounds in complex mixtures. jst.go.jp

The real-time monitoring capability of APPI-QTOFMS is invaluable for metabolic studies, allowing researchers to track the dynamic changes of metabolites over time. For instance, after garlic ingestion, the concentrations of various metabolites, including allyl mercaptan and diallyl sulfide (B99878), were observed to peak shortly after consumption and then decline. jst.go.jp This on-line approach provides a detailed picture of metabolic processes that would be difficult to capture with offline methods. jst.go.jpnih.gov

Table 1: Identification of this compound using APPI-QTOFMS

Compound Formula Ion Measured m/z

Proton Transfer-Reaction Mass Spectrometry (PTR-MS) for Dynamic Volatile Organic Compound Studies

Proton Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique used for the real-time monitoring of volatile organic compounds (VOCs). wikipedia.orgionicon.com This method relies on the transfer of a proton from hydronium ions (H3O+) to the analyte molecules that have a higher proton affinity than water. tofwerk.com The resulting protonated ions are then detected by a mass spectrometer, providing instantaneous quantitative data. wikipedia.org

The primary advantage of PTR-MS is its ability to perform direct analysis of air samples without the need for sample preparation, pre-concentration, or chromatographic separation. ionicon.com This makes it exceptionally well-suited for dynamic studies, such as monitoring the release of volatiles from food products or in human breath analysis. researchgate.netwur.nl The response time of PTR-MS instruments is typically around 100 milliseconds, with detection limits reaching the parts-per-trillion by volume (pptv) range. wikipedia.orgionicon.com

In the context of sulfur-containing compounds like those found in Allium species, PTR-MS has been employed to analyze emissions from damaged plant roots and to monitor VOCs in real-time. nih.govmdpi.com While direct analysis of this compound by PTR-MS is not extensively documented in the provided results, the technique's proven capability in analyzing other sulfur-containing VOCs from similar matrices highlights its potential. nih.gov The soft ionization process used in PTR-MS minimizes fragmentation, which simplifies the mass spectra and aids in the identification of the parent molecule. ionicon.com However, a limitation is that isomers cannot be easily distinguished without additional techniques. wikipedia.org

Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) for High-Sensitivity Trace Analysis

Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) is another powerful technique for the real-time, quantitative analysis of trace volatile compounds directly from the air, with detection limits extending into the parts-per-trillion (ppt) range. terraanaliz.comnih.govsyft.com SIFT-MS utilizes selected precursor ions (typically H3O+, NO+, and O2+) to chemically ionize trace gases in a precisely controlled reaction time within a flow tube. nih.govsift-ms.com This controlled ionization allows for the calculation of absolute concentrations without the need for calibration with gas standards. sift-ms.com

The versatility of using multiple precursor ions enhances the analytical capability of SIFT-MS, allowing for the detection and differentiation of a broader range of compounds, including those that may be challenging to analyze with a single ion source. syft.com This is particularly advantageous for complex mixtures of VOCs, such as those found in food headspace or human breath. syft.commdpi.com

SIFT-MS has been successfully applied to the analysis of volatile sulfur compounds in various matrices, including cheese and garlic. researchgate.nettubitak.gov.tr For example, a study on different garlic varieties used SIFT-MS to classify them based on their volatile sulfur compound profiles after blending. tubitak.gov.tr Although direct analysis of this compound is not explicitly detailed, the technique's ability to identify and quantify numerous other sulfur compounds, such as diallyl disulfide and allyl mercaptan, demonstrates its suitability for such analyses. tubitak.gov.tr The high sensitivity and real-time nature of SIFT-MS make it an invaluable tool for high-throughput screening and quality control applications in the food and flavor industry. syft.com

Table 2: Volatile Sulfur Compounds in Garlic Varieties Measured by SIFT-MS

Compound Concentration Range (ppb)
Diallyl disulfide Noticeably higher than other compounds
Allyl mercaptan Second highest concentration

Source: Özcan-Sinir and Barringer, 2020. tubitak.gov.tr

Advanced Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.comadvancechemjournal.com The technique's high resolution, accuracy, and efficiency make it indispensable for the analysis of a wide array of substances, including the thiosulfinates found in garlic. openaccessjournals.comnih.gov

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of organosulfur compounds. nih.gov In this technique, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. This allows for the separation of compounds based on their hydrophobicity. Studies have successfully used RP-HPLC to separate and quantify a range of thiosulfinates in garlic homogenates. nih.gov

For the analysis of compounds like this compound and related thiosulfinates, HPLC is often coupled with a UV detector. researchgate.net The quantitative analysis relies on the comparison of the peak areas from the sample to those of known standards. nih.gov Researchers have developed and validated HPLC methods for the simultaneous determination of various sulfur compounds in garlic products, demonstrating the technique's robustness. nih.govnih.gov The ability to resolve configurational isomers and previously unreported thiosulfinates showcases the power of HPLC in detailed chemical profiling. nih.gov

Table 3: Thiosulfinates Identified in Garlic Extracts by HPLC

Compound
Allicin (B1665233) (allyl thiosulphinate)
Allyl-methyl-thiosulfinate
Methyl-allyl-thiosulfinate
Methyl-thiosulfinate

Source: S.K. S-a, et al. researchgate.net

Gas Chromatography (GC) for Volatile Compound Separation and Quantification

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and semi-volatile compounds. nih.gov It is particularly well-suited for the analysis of the complex mixture of volatile sulfur compounds found in garlic and related products. researchgate.netbibliotekanauki.pl In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. nih.gov

GC is frequently coupled with a mass spectrometer (GC-MS), which acts as a powerful detector, providing both quantitative data and structural information for the identification of the separated compounds. researchgate.netthieme-connect.com This combination has been used extensively to study the volatile profiles of different garlic cultivars and to identify numerous organosulfur compounds. researchgate.netbibliotekanauki.pl

Studies utilizing GC-MS have successfully identified a wide range of volatile sulfur compounds in garlic, including diallyl disulfide, disulfide methyl 2-propenyl, and sulfide allyl methyl. bibliotekanauki.plresearchgate.net The relative abundance of these compounds can vary significantly between different garlic genotypes. bibliotekanauki.pl While HPLC is reliable for room temperature extracts, GC, especially with high injector temperatures, can sometimes provide a different profile of the volatile compounds. tind.io Therefore, the choice of analytical technique is critical and depends on the specific research question.

Table 4: Major Volatile Sulfur Compounds in Mutant Garlic Genotypes Detected by GC-MS

Compound Relative Abundance (%)
Diallyl disulfide up to 68.09%
Disulfide methyl propyl up to 52.34%
Disulfide methyl 2-propenyl up to 29.81%
Sulfide allyl methyl up to 25.72%
Diallyl sulfide up to 22.38%

Source: Yildiz et al. bibliotekanauki.pl

Electroanalytical Methods for Redox Characterization

Electroanalytical methods offer a distinct approach to the analysis of sulfur-containing compounds by probing their redox properties. Techniques like pulsed electrochemical detection (PED) can be highly sensitive for compounds containing sulfur atoms with unshared electron pairs.

Pulsed Amperometric Detection (PAD), often coupled with liquid chromatography, has been shown to be effective for the direct detection of both thiols and disulfides at a single gold electrode, with detection limits in the low picomole range. A more advanced waveform, termed Activated Pulsed Amperometric Detection (APAD), has demonstrated enhanced sensitivity for organosulfur compounds. This method employs a short potential pulse that generates redox-active species capable of efficiently oxidizing these compounds. nih.gov

While specific applications of these methods for the direct redox characterization of this compound were not found in the search results, the successful application of voltammetric techniques for other organosulfur compounds suggests their potential utility. researchgate.netrsc.org For instance, differential pulse voltammetry has been used for the detection of benzothiophene (B83047) and dibenzothiophene. rsc.org The electrochemical behavior of organosulfur compounds, including oxidation of sulfoxide (B87167) groups, has been studied using solid-state voltammetry, indicating the potential to discriminate between different classes of sulfur compounds based on their electrochemical signatures. researchgate.net These methods could potentially be adapted to characterize the electrochemical properties of this compound and related thioesters.

Investigation of Chemical Reactivity and Reaction Mechanisms of Allyl Thiopropionate

Reaction Kinetics and Thermodynamic Parameters

The rate and feasibility of chemical reactions involving allyl thiopropionate are dictated by kinetic and thermodynamic principles. A quantitative understanding of these factors is essential for predicting reaction outcomes and optimizing conditions.

The rate of a chemical reaction is quantified by its rate constant (k), while the energy barrier that must be overcome for the reaction to proceed is known as the activation energy (Ea). nau.edulibretexts.org These parameters are experimentally determined by measuring reaction rates at various temperatures and applying the Arrhenius equation. libretexts.org

Arrhenius Equation: k = A e-Ea/RT

Where:

k is the rate constant

A is the pre-exponential factor (related to collision frequency and orientation)

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature in Kelvin

While specific experimental data for this compound is not extensively documented in publicly available literature, the methodology remains standard. By plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T), a linear relationship is typically observed, where the slope of the line is equal to -Ea/R. libretexts.org This allows for the calculation of the activation energy.

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of an Allylic Thioester

Temperature (K) Rate Constant, k (s⁻¹) 1/T (K⁻¹) ln(k)
300 1.5 x 10⁻⁵ 0.00333 -11.10
310 3.5 x 10⁻⁵ 0.00323 -10.26
320 7.8 x 10⁻⁵ 0.00313 -9.46

This table presents hypothetical data to illustrate the relationship between temperature and rate constants, from which activation energy can be derived.

Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the spontaneity and equilibrium position of a reaction.

Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous (exergonic) reaction, while a positive ΔG indicates a non-spontaneous (endergonic) reaction.

Enthalpy (ΔH): Represents the change in heat content. A negative ΔH (exothermic) contributes to a more favorable reaction. Sigmatropic rearrangements, such as the thio-Claisen rearrangement analogous to the Claisen rearrangement of allyl vinyl ethers, are often exothermic due to the formation of a stable carbonyl or thiocarbonyl group. wikipedia.org

Entropy (ΔS): Represents the change in disorder. Intramolecular reactions, like sigmatropic rearrangements, often have a small or slightly negative ΔS because they proceed through a highly ordered cyclic transition state. wikipedia.org

Table 2: Typical Thermodynamic Parameters for an Exergonic nih.govnih.gov-Sigmatropic Rearrangement

Parameter Typical Value Range Significance
ΔG (Gibbs Free Energy) -10 to -50 kJ/mol Reaction is spontaneous and proceeds towards products.
ΔH (Enthalpy) -20 to -60 kJ/mol Reaction is exothermic, releasing heat.

| ΔS (Entropy) | -10 to -40 J/(mol·K) | Indicates a more ordered transition state compared to reactants. |

Note: These values are representative for this class of reactions and are not specific experimental data for this compound.

The Kinetic Isotope Effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a specific C-H bond is broken or if its hybridization state changes in the rate-determining step. wikipedia.orggmu.edu This is achieved by comparing the reaction rate of a molecule with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org

Primary KIE: A significant KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-limiting step. This is because the heavier isotope (D) has a lower zero-point vibrational energy, requiring more energy to break the C-D bond compared to the C-H bond.

Secondary KIE: A smaller KIE (kH/kD ≠ 1) is observed when the bond to the isotope is not broken, but its environment (e.g., hybridization) changes during the rate-limiting step. wikipedia.org For example, a change from sp³ to sp² hybridization at the labeled carbon results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse secondary KIE (kH/kD < 1). wikipedia.orgnih.gov

For this compound, KIE studies could distinguish between different mechanistic possibilities. For instance, in a nih.govnih.gov-thio-Claisen rearrangement, a secondary KIE would be expected at the carbons involved in rehybridization.

Table 3: Expected Kinetic Isotope Effects for Mechanistic Steps in this compound Reactions

Reaction Pathway Isotopic Label Position Expected kH/kD Mechanistic Insight
Nucleophilic Substitution (SN2) α-carbon of allyl group ~0.9 - 1.0 Inverse or no KIE as hybridization remains sp³.
Nucleophilic Substitution (SN1-like) α-carbon of allyl group ~1.1 - 1.25 Normal secondary KIE due to rehybridization from sp³ to sp² in the transition state. wikipedia.org
nih.govnih.gov-Thio-Claisen Rearrangement γ-carbon of allyl group ~1.1 - 1.2 Normal secondary KIE as hybridization changes from sp³ to sp².

| E2 Elimination | β-carbon of propionate (B1217596) | > 2.0 | Primary KIE if C-H bond breaking is rate-determining. |

Thermodynamic Characterization of this compound Reactions

Mechanistic Pathways of this compound Reactions

The presence of multiple reactive sites allows this compound to participate in several distinct reaction pathways, including nucleophilic substitutions and pericyclic rearrangements.

Allylic thioesters are susceptible to nucleophilic attack at two primary locations: the electrophilic carbonyl carbon and the allylic carbon atoms.

Nucleophilic Acyl Substitution: Thioesters serve as effective acylating agents. beilstein-journals.org A nucleophile can attack the carbonyl carbon, leading to the cleavage of the C-S bond and transfer of the propanoyl group. Thioesters are more reactive towards nucleophilic acyl substitution than their corresponding oxygen-ester counterparts due to the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻). pressbooks.pub

Allylic Substitution: The allyl group can undergo nucleophilic substitution, typically via an SN2 or SN2' mechanism. acs.org In an SN2 reaction, the nucleophile directly displaces the thiopropionate leaving group at the α-carbon. In an SN2' reaction, the nucleophile attacks the γ-carbon of the allyl system, inducing a rearrangement of the double bond and expulsion of the leaving group. The specific pathway is influenced by the nature of the nucleophile, the solvent, and steric factors.

Sigmatropic rearrangements are concerted, intramolecular pericyclic reactions where a σ-bond migrates across a π-system. libretexts.org this compound is a substrate for the thio-Claisen rearrangement, a sulfur analogue of the well-known Claisen rearrangement of allyl vinyl ethers. wikipedia.orgredalyc.org

nih.govnih.gov-Thio-Claisen Rearrangement: Upon heating, this compound can undergo a nih.govnih.gov-sigmatropic rearrangement. This concerted reaction proceeds through a cyclic, chair-like six-membered transition state, similar to the standard Claisen rearrangement. redalyc.org The initial product is a γ,δ-unsaturated thiocarboxylic acid, which may exist in equilibrium with its tautomeric thio-ketene form. This rearrangement is a powerful method for carbon-carbon bond formation.

nih.govacs.org-Sigmatropic Rearrangement: In the presence of a rhodium catalyst and a diazo compound, allyl thioesters can form an intermediate S-acyl sulfonium (B1226848) ylide. acs.orgacs.org This ylide intermediate readily undergoes a facile nih.govacs.org-sigmatropic rearrangement, which is often favored over competing acs.orgacs.org or nih.govnih.gov shifts. acs.orgacs.orgrsc.org This transformation provides a pathway to densely functionalized thioacyl derivatives.

Radical Reactions Initiated by this compound or its Derivatives

This compound can participate in radical reactions primarily through two pathways: reactions involving the allylic C-H bonds and addition to the C=C double bond. The initiation of these reactions can be achieved thermally or photochemically, often with the use of a radical initiator.

The allylic position of this compound is susceptible to hydrogen abstraction by radicals, leading to the formation of a resonance-stabilized allylic radical. numberanalytics.com This stability is a key factor in its reactivity. The general mechanism for radical allylic substitution follows a chain reaction pattern involving initiation, propagation, and termination steps. numberanalytics.com However, in the context of polymerization, this hydrogen abstraction can lead to degradative chain transfer, which may terminate the growing polymer chain and limit the molecular weight of the resulting polymer. nih.govgoogle.commertenlab.de

A more common radical reaction is the free-radical addition across the double bond. mertenlab.deyoutube.com In this process, a radical species (R•) adds to the alkene, typically at the less substituted carbon, to form a more stable carbon-centered radical intermediate. This intermediate then reacts further to form the final product. For example, the addition of a thiyl radical (RS•) to the allyl group is a key step in thiol-ene "click" chemistry. researchgate.net The process is initiated, often by UV light, to generate a thiyl radical, which then adds to the allyl double bond. A subsequent chain transfer step with another thiol molecule yields the anti-Markovnikov addition product and regenerates a thiyl radical, which continues the chain. researchgate.net

The reactivity of allyl sulfides in radical reactions has been studied, providing insights applicable to this compound. For instance, radical additions to allyl alkyl sulfides can compete with other radical processes, depending on the reaction conditions and the nature of the radicals involved. ucl.ac.uk The presence of electron-withdrawing groups can influence the regioselectivity of radical additions. ucl.ac.uk

Table 1: Key Radical Reactions Involving the Allyl Moiety

Reaction Type Initiator Key Intermediate Typical Outcome
Allylic Hydrogen Abstraction Heat, Light (e.g., AIBN) Resonance-stabilized allylic radical Substitution at the allylic position, potential for degradative chain transfer in polymerization. numberanalytics.comnih.gov
Radical Addition to Alkene Heat, Light (e.g., Peroxides, Thiols) Carbon-centered radical at the more substituted position Anti-Markovnikov addition of the radical species across the double bond. mertenlab.de
Thiol-Ene "Click" Reaction UV Light, Photoinitiator Thiyl radical, Carbon-centered radical Formation of a thioether via anti-Markovnikov addition. researchgate.net

Hydrolysis and Biocatalytic Degradation Kinetics

The thioester bond in this compound is susceptible to hydrolysis, yielding propanoic acid and allyl thiol. The kinetics of this degradation are significantly influenced by pH, temperature, and the presence of catalysts.

Thioester hydrolysis can proceed through acid-mediated, base-mediated, or pH-independent pathways. harvard.edu Generally, the rate of hydrolysis is significantly accelerated under basic conditions (higher pH) due to the increased concentration of the hydroxide (B78521) ion (OH-), a potent nucleophile. harvard.edunih.gov The alkaline hydrolysis of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org In contrast, hydrolysis is much slower in neutral or acidic environments. For example, studies on similar thiol-acrylate polymers have shown a marked increase in the ester hydrolysis rate when the buffer pH was increased from 7.4 to 8.0. nih.gov

The structure of the thioester also plays a crucial role. The rate of hydrolysis of thioesters can be orders of magnitude higher than their oxygen-ester counterparts depending on conditions. nih.gov The β-thiopropionate linkage, as found in this compound, is known to undergo relatively slow hydrolysis under mildly acidic conditions (pH 5-6). researchgate.net This characteristic has been leveraged in the design of pH-sensitive drug delivery systems, where the slow, sustained cleavage of the bond in the acidic environment of tumor cells or endosomes triggers the release of a conjugated drug. researchgate.netresearchgate.net

Biocatalytic degradation by enzymes, such as esterases and lipases, can also cleave the thioester bond. Enzymes like glyoxalase II are known to catalyze the hydrolysis of thioester substrates. acs.org The enzymatic activity is highly dependent on factors like temperature and pH, with optimal conditions varying for different enzymes. acs.org

Table 2: Factors Influencing the Hydrolysis Rate of Thiopropionate Esters

Factor Effect on Hydrolysis Rate Mechanism/Reason Reference(s)
Increasing pH (Alkaline) Increases Rate Higher concentration of nucleophilic OH⁻ ions promotes base-mediated hydrolysis. harvard.edunih.gov
Decreasing pH (Acidic) Decreases Rate Hydrolysis is generally slower; the β-thiopropionate linkage is noted for slow cleavage at pH 5-6. researchgate.net
Increasing Temperature Increases Rate Provides more kinetic energy to overcome the activation energy barrier for the reaction. nih.gov
Enzymatic Catalysis Increases Rate Enzymes (e.g., esterases) provide an alternative reaction pathway with lower activation energy. acs.org

Catalytic Transformations Involving this compound

This compound is a suitable substrate for transition metal-catalyzed allylic functionalization reactions, most notably the palladium-catalyzed Tsuji-Trost reaction. wikipedia.orgnih.gov In this reaction, a palladium(0) catalyst reacts with the allylic substrate to form a π-allyl palladium(II) intermediate, with the thiopropionate group acting as a leaving group. caltech.edu This electrophilic intermediate can then be attacked by a wide range of soft nucleophiles, such as malonates, amines, or enolates, to form a new carbon-carbon or carbon-heteroatom bond at the allylic position. nih.govresearchgate.net

The reaction is highly valuable in organic synthesis due to its versatility and ability to form bonds under relatively mild conditions. The regioselectivity of the nucleophilic attack typically occurs at the less sterically hindered terminus of the π-allyl complex. nih.govmdpi.com The development of chiral phosphine (B1218219) ligands has enabled highly enantioselective versions of this reaction, known as the Trost Asymmetric Allylic Alkylation (AAA), allowing for the synthesis of chiral molecules. wikipedia.orgnih.gov While allylic acetates and carbonates are common substrates, thioesters have also been demonstrated to be effective in similar allylation reactions. caltech.edunih.gov

Furthermore, transition metal catalysis is also employed in the synthesis of this compound itself. For example, iron- and palladium-catalyzed reactions can achieve the cross-coupling of allylic alcohols with thiols to form allylic thioethers and thioesters. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for the synthesis and modification of thiopropionates. A prominent organocatalytic method for forming the thiopropionate linkage is the Michael addition of a thiol to an α,β-unsaturated carbonyl compound.

Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) and a primary or secondary amine, are particularly effective. mdpi.commdpi.com In a typical reaction, the amine moiety of the catalyst activates an aldehyde or ketone by forming a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety activates the electrophile (e.g., a nitroalkene or an unsaturated ester) through hydrogen bonding. mdpi.commdpi.com This dual activation facilitates the conjugate addition.

For the synthesis of thiopropionate derivatives, a thiol can act as the nucleophile in a Michael addition to an acrylate (B77674) or related α,β-unsaturated system. The use of chiral organocatalysts can render this addition enantioselective, providing access to optically active sulfur-containing compounds. beilstein-journals.org For instance, thiourea catalysts derived from diamines have been shown to effectively catalyze the asymmetric Michael addition of various nucleophiles to electrophiles, a strategy applicable to thiol additions. nih.gov Recently, an organocatalytic asymmetric oxy-Michael addition to a γ-hydroxy-α,β-unsaturated thioester was reported, highlighting the utility of these methods for modifying existing thioester scaffolds. rsc.org

Transition Metal-Catalyzed Allylic Functionalization (e.g., Palladium-Catalyzed Reactions)

Photochemical Transformations and Their Mechanisms

The photochemical behavior of this compound is dictated by its two primary functional groups: the allyl group and the thioester. UV irradiation can initiate several distinct reaction pathways.

One major pathway is the photochemical cleavage of the bonds within the thioester group. Studies on related thioethers and thioesters show that UV light can induce homolytic cleavage of the carbon-sulfur (C-S) or sulfur-carbonyl (S-CO) bonds. science.govrsc.org A study focusing specifically on S-allyl thiopropionate (S-ATP) found that its photochemical evolution under UV-visible light is critically influenced by the carbonyl group, which enhances its photochemical activity. univ-lille.fr This cleavage generates radical intermediates (e.g., an allyl radical, a thiopropionyl radical, or a propionyl radical and a sulfur atom), which can then participate in subsequent reactions.

Alternatively, UV light can be used to initiate radical reactions at the allyl group, similar to the processes described in Section 4.2.3. The absorption of UV energy by a photoinitiator can generate radicals that then trigger a thiol-ene reaction between the allyl group of one molecule and a thiol, which could be generated from the photolysis of another this compound molecule. researchgate.netnih.gov This can lead to polymerization or the formation of larger adducts. mpg.demdpi.com The specific products formed during the photolysis of this compound depend on the irradiation wavelength and the reaction medium (e.g., gas phase, solution, or isolated in a matrix). univ-lille.fr

Applications in Advanced Materials and Conjugate Chemistry Research

Polymer-Drug Conjugates and Targeted Delivery Systems

The development of polymer-drug conjugates (PDCs) represents a significant advancement in drug delivery, aiming to enhance the therapeutic index of potent drugs by improving their solubility, stability, and pharmacokinetic profiles, while minimizing off-target toxicity mdpi.com. The incorporation of cleavable linkers between the polymer carrier and the drug is a critical design element, enabling controlled drug release at the target site. The β-thiopropionate linkage, which can be formed from precursors like allyl thiopropionate, is an important example of a pH-sensitive linker used in this context encyclopedia.pubnih.gov.

The rational design of PDCs with β-thiopropionate linkages focuses on creating a stable conjugate at physiological pH (around 7.4) that selectively cleaves in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes (pH 5.0–6.5) nih.govmdpi.com. This pH-sensitivity is attributed to the ester group within the β-thiopropionate moiety, which is susceptible to hydrolysis under acidic conditions. The hydrolysis is driven by the partial positive charge on the ester carbonyl carbon, which is influenced by the adjacent sulfur atom nih.govfrontiersin.org.

The synthesis of these linkages is often achieved through highly efficient and orthogonal "click chemistry" reactions, such as the Michael addition or thiol-ene reactions nih.goviscience.in. For instance, a common strategy involves the reaction of a thiol-containing drug or linker with a polymer functionalized with acrylate (B77674) or allyl groups. A study detailed the synthesis of glycerol-based β-thiopropionate esters via a Michael addition reaction between a hydrophobic thiol and a hydrophilic triglycerol diacrylate, highlighting a solvent-free and efficient method for creating these acid-labile linkers iscience.inthesciencein.org. Similarly, researchers have synthesized amphiphilic copolymers where a hydrophobic pendant chain is attached to the polymer backbone via a β-thiopropionate linkage nih.gov. This approach allows for the creation of self-assembling nanostructures, such as micelles, that can encapsulate hydrophobic drugs.

Another approach involves the synthesis of block copolymers, such as poly(ethylene oxide)-block-polyphosphoester, where paclitaxel (B517696) (PTX) is conjugated to the polymer backbone through a pH-sensitive β-thiopropionate linker nih.gov. This method allows for a high drug loading capacity and the formation of well-defined nanoparticles in aqueous solutions nih.gov. The versatility of synthesis allows for the incorporation of various polymeric carriers, including poly(ethylene glycol) (PEG), poly(amidoamine) (PAMAM) dendrimers, and biodegradable polyesters, to tailor the properties of the final conjugate frontiersin.orgfrontiersin.orgnih.gov.

The core of the drug release mechanism from conjugates bearing β-thiopropionate linkages is the acid-catalyzed hydrolysis of the ester bond frontiersin.orgmdpi.com. At physiological pH 7.4, the linkage remains relatively stable, ensuring that the drug remains conjugated to the polymer carrier during circulation in the bloodstream, which can reduce systemic toxicity and premature drug degradation nih.govnih.gov. However, upon reaching the acidic tumor microenvironment or after being internalized by cells into acidic organelles like endosomes and lysosomes, the rate of hydrolysis increases significantly nih.govnih.gov.

This accelerated cleavage of the β-thiopropionate linker leads to the release of the active drug from the polymeric carrier. The rate of hydrolysis can be fine-tuned by modifying the chemical structure of the linker, such as adjusting the number of methylene (B1212753) units, which can control the sustained release profile of the drug nih.gov.

Several studies have demonstrated this pH-dependent release profile. For example, micelles with a β-thiopropionate linkage showed a sustained release of doxorubicin (B1662922) (Dox), with approximately 80% of the drug released after 100 hours at pH 5.2, compared to only 35% release at pH 7.4 over the same period nih.govresearchgate.net. This acidic hydrolysis leads to a reduction in the hydrophobicity of the polymer, causing the disassembly of the micellar structure and subsequent drug release nih.govresearchgate.net. Similarly, a paclitaxel (PTX) conjugate with a β-thiopropionate linker exhibited about 50% drug release in 8 days at acidic pH, while only about 20% was released at neutral pH nih.gov. Another study on a pH-responsive conjugate showed that at pH 5.0, nearly 100% of the drug was released within 4 hours, whereas at pH 7.4, less than 10% was released in the same timeframe dovepress.com.

The following table summarizes the pH-dependent drug release from various polymer conjugates featuring β-thiopropionate or similar pH-sensitive linkers.

Polymer Conjugate SystemDrugpH 7.4 (Physiological) ReleasepH 5.0-5.5 (Acidic) ReleaseReference
Amphiphilic Statistical Copolymer MicellesDoxorubicin~35% after 100 hours~80% after 100 hours (at pH 5.2) nih.govresearchgate.net
PEO-b-PPE-g-PTX G2Paclitaxel~20% after 8 days~50% after 8 days nih.gov
Sulfobetaine Polymer-Paclitaxel ConjugatesPaclitaxel~72.7% after 120 hours~83.5% after 120 hours (at pH 5.5) nih.gov
Trastuzumab/Folic Acid-CopolymerNot Specified~18% at pH 7.4~72% at pH 5.5 nih.gov
10-HCPT-thiosemicarbazide-PEG2k10-HCPT~8% after 4 hours~100% after 4 hours (at pH 5.0) dovepress.com

This table presents data from studies on pH-sensitive polymer-drug conjugates, including those with β-thiopropionate and other acid-labile linkers, to illustrate the general principle of pH-triggered release.

In vitro studies are crucial for evaluating the biological performance of polymer-drug conjugates. These studies typically assess the cellular uptake of the conjugates and their cytotoxicity against cancer cell lines compared to the free drug. The goal is to demonstrate that the conjugate can be effectively internalized by cancer cells and release the drug intracellularly to induce cell death, while exhibiting lower toxicity to non-cancerous cells.

Studies on conjugates with β-thiopropionate linkers have shown that they can be efficiently taken up by cancer cells mdpi.com. For example, podophyllotoxin (B1678966) prodrug micelles were shown to be internalized by tumor cells in a time-dependent manner mdpi.com. The cellular uptake of these nanosystems is often facilitated by the enhanced permeability and retention (EPR) effect in tumors, and can be further improved by attaching targeting ligands to the polymer carrier mdpi.com.

The cytotoxicity of these conjugates is often pH-dependent, reflecting the drug release mechanism. In one study, MCF-7 breast cancer cells treated with doxorubicin-loaded micelles containing a β-thiopropionate linkage remained healthy at pH 7.4, but showed signs of cell death at pH 5.2, indicating that the acidic environment triggered the release of the cytotoxic drug nih.govresearchgate.net. Another study on paclitaxel conjugates with a β-thiopropionate linker demonstrated a 5- to 8-fold enhancement in in vitro cytotoxicity against two different cancer cell lines compared to a similar conjugate without the pH-sensitive linker nih.gov.

The table below provides a summary of in vitro cytotoxicity data for various polymer-drug conjugates, illustrating the enhanced or comparable efficacy of the conjugated forms.

Polymer ConjugateDrugCell LineIC50 of ConjugateIC50 of Free DrugReference
PEO-b-PPE-g-PTX G2PaclitaxelOvarian (A2780)~0.2 µg/mL~0.01 µg/mL nih.gov
PEO-b-PPE-g-PTX G2PaclitaxelBreast (MDA-MB-231)~0.5 µg/mL~0.02 µg/mL nih.gov
mPEG-S-PBLG MicellesDoxorubicinU-87-MG~1.8 µg/mL~0.3 µg/mL nih.gov
mPEG-S-PBLG MicellesDoxorubicinSK-HEP-1~2.5 µg/mL~0.3 µg/mL nih.gov
P123-DTX Conjugate MicellesDocetaxelHeLa~0.15 µg/mL~0.02 µg/mL mdpi.com

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. This table includes data from various pH-sensitive polymer-drug conjugates to demonstrate the typical cytotoxicity profiles observed in such systems.

In vivo studies are essential to evaluate the pharmacokinetic profile and therapeutic efficacy of polymer-drug conjugates in a whole-organism context. The conjugation of drugs to polymers is generally expected to prolong their circulation time in the bloodstream, reduce clearance, and lead to preferential accumulation in tumor tissues via the EPR effect nih.govrsc.org.

While specific in vivo data for conjugates made directly with "this compound" are limited in the reviewed literature, studies on systems with similar pH-sensitive linkers provide valuable insights. For example, a pH-responsive doxorubicin conjugate demonstrated a longer blood circulation time and higher accumulation in tumors in a 4T1 tumor-bearing mouse model rsc.org. This improved biodistribution is expected to enhance the antitumor activity and reduce systemic toxicity rsc.org. Another study on a paclitaxel conjugate showed that the polymer-drug conjugate had a significantly longer half-life in the blood compared to the free drug dovepress.com.

In terms of efficacy, pH-responsive micelles loaded with doxorubicin significantly improved the anti-tumor efficacy and reduced systemic and cardiac toxicity in two different tumor xenograft models compared to free doxorubicin nih.gov. Similarly, a well-defined polymer-drug conjugate with a dual redox and pH-sensitive release mechanism for paclitaxel showed superior antitumor activity in a melanoma-bearing mouse model compared to both free paclitaxel and a non-sensitive conjugate researchgate.net. These findings suggest that polymer-drug conjugates with β-thiopropionate linkers hold promise for effective cancer therapy in vivo.

A critical requirement for any material intended for in vivo use is biocompatibility, meaning it does not elicit a significant adverse immune response or toxicity nih.gov. The polymers used in drug conjugates, such as PEG and polypeptides, are generally chosen for their known biocompatibility nih.gov. In vitro studies have shown that the blank polymer carriers (without the conjugated drug) are often non-toxic to cells even at high concentrations nih.govnih.gov.

The degradation of the polymer carrier is another important aspect. For the conjugate to be safely eliminated from the body after fulfilling its therapeutic function, the polymer backbone should ideally be biodegradable nih.gov. The degradation products should also be non-toxic and easily cleared from the body nih.gov. The β-thiopropionate linkage itself is designed to be cleavable, releasing the drug. The ultimate fate of the polymer carrier depends on its chemical nature. For instance, polypeptides can be degraded into naturally occurring amino acids nih.gov. The use of biodegradable polymers in conjunction with cleavable linkers like β-thiopropionate ensures that the entire system can be broken down into smaller, excretable components, minimizing the risk of long-term accumulation and associated toxicity.

In Vivo Pharmacokinetic and Efficacy Evaluations of Conjugated Systems

Hydrogel Systems and Degradable Scaffolds

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. Their soft, hydrated nature makes them excellent candidates for biomedical applications, including as scaffolds for tissue engineering and as matrices for controlled drug release. The use of allyl-functionalized polymers and thiol-ene chemistry, which is relevant to the formation of β-thiopropionate-like linkages, is a prominent strategy in the development of advanced hydrogel systems google.commdpi.commdpi.com.

The thiol-ene reaction, a photo-initiated radical process between a thiol and an alkene (like an allyl group), is a form of "click chemistry" that offers rapid, efficient, and bio-orthogonal cross-linking under mild conditions mdpi.comsigmaaldrich.com. This makes it particularly suitable for encapsulating sensitive biological materials like cells within the hydrogel matrix google.com.

By incorporating degradable linkages within the hydrogel network, such as ester bonds found in β-thiopropionate structures, the resulting scaffolds can be designed to degrade over time. This degradation can be controlled to match the rate of new tissue formation in regenerative medicine applications mdpi.commdpi.com. For example, hydrogels have been prepared from polyethylene (B3416737) glycol dimethacrylate (PEGDMA) and thiol-containing monomers, where the degradation is facilitated by the hydrolysis of ester linkages mdpi.com. The mechanical properties and degradation rates of these hydrogels can be tuned by adjusting the type and concentration of the thiol and allyl-containing monomers mdpi.commdpi.com.

These degradable hydrogel scaffolds provide a temporary support structure for cells to attach, proliferate, and form new tissue, after which the scaffold gradually breaks down and is eliminated from the body google.comsigmaaldrich.com. The ability to create biocompatible and biodegradable scaffolds with tunable properties using chemistries related to this compound underscores its relevance in the broader field of advanced biomaterials.

Development of Allyl Sulfide (B99878) Photodegradable Hydrogels

The development of synthetic hydrogels that can be degraded on demand offers a powerful tool for 3D cell culture, allowing for dynamic control over the cellular microenvironment. Researchers have engineered photodegradable hydrogels utilizing allyl sulfide crosslinkers as a synthetic alternative to traditional animal-derived matrices like Matrigel. nih.govnih.gova-star.edu.sg These hydrogels are designed to undergo rapid degradation through radical-mediated addition-fragmentation chain transfer (AFCT) reactions upon exposure to light. nih.govresearchgate.net

The formation of these networks often employs bio-orthogonal chemistry. For instance, hydrogels can be formed through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry. nih.govresearchgate.net In this process, a multi-arm polyethylene glycol (PEG) macromer functionalized with cyclooctyne (B158145) groups is mixed with crosslinkers containing both an azide (B81097) group and the photodegradable allyl sulfide functionality. researchgate.net The rapid reaction between the azide and cyclooctyne groups forms a stable, crosslinked hydrogel network that incorporates the light-sensitive allyl sulfide moieties. researchgate.net This approach allows for the encapsulation of sensitive cells under gentle, biocompatible conditions while embedding a mechanism for later, on-demand degradation. nih.govnsf.gov

Kinetics of Photodegradation and Thiol Structure Influence

The kinetics of hydrogel degradation are a critical parameter, dictating the material's utility for specific applications. The photodegradation of allyl sulfide-containing hydrogels has been extensively characterized, primarily through shear rheology, which measures the change in the material's mechanical properties over time. nih.govnih.gov Studies have shown that these hydrogels can be degraded with remarkable speed. For example, upon irradiation with cytocompatible 365 nm light (at an intensity of 5 mW/cm²) in the presence of a photoinitiator and a soluble thiol, complete degradation can be achieved in less than 15 seconds. nih.govnih.govresearchgate.net

A key finding in this area is that the structure of the thiol—both the soluble thiol added to initiate degradation and the network-tethered thiol generated during degradation—profoundly influences the degradation rate. nih.govresearchgate.net The reaction mechanism is sensitive to the thiol's acidity, or pKa. Research demonstrates that thiols with a higher pKa, which are more protonated at physiological pH, lead to faster degradation kinetics. nih.govresearchgate.net This is because the protonation state of the thiol affects the rate of the thiol-ene addition reaction that drives the degradation cascade. nih.gov

The choice of crosslinker structure, which determines the pKa of the network-tethered thiol released upon initial fragmentation, is also crucial. nih.govresearchgate.net As shown in the table below, different allyl sulfide crosslinkers result in varied degradation rates.

Table 1: Effect of Crosslinker and Soluble Thiol Structure on Photodegradation Kinetics. Data sourced from nih.govresearchgate.net.
CrosslinkerGenerated Thiol pKaSoluble ThiolSoluble Thiol pKaApparent Rate Constant (kapp/I0 x 10-4 cm2 mW-1 s-1)
AS-PA10.43MMP10.4300 ± 50
AS-AA8.83MMP10.4150 ± 20
AS-PhAA6.63MMP10.4~0 (No reverse gelation)
AS-PA10.4Glutathione (B108866) (GSH)9.42180 ± 10
AS-PA10.4MTG8.8140 ± 20
AS-PA10.4TAA3.620 ± 10

Furthermore, degradation kinetics can be tuned by altering the pH of the surrounding medium. For instance, hydrogels made with the AS-PhAA crosslinker degrade more rapidly at pH 5 compared to pH 7.4, where more deprotonated thiols are present. nih.gov

Thiol-Ene Addition Reactions in Hydrogel Formation and Modification

Thiol-ene reactions are a class of "click" reactions that proceed via a radical-mediated mechanism and are prized for their high efficiency, specificity, and ability to be initiated by light under mild, aqueous conditions. nih.govmdpi.com A typical thiol-ene reaction involves the generation of a thiyl radical, its addition across a carbon-carbon double bond (the 'ene'), and subsequent chain transfer to another thiol molecule, which regenerates the thiyl radical for further propagation.

While the initial formation of the specific allyl sulfide hydrogels discussed here relies on SPAAC chemistry, the photodegradation process is fundamentally driven by a thiol-ene type mechanism. nih.govresearchgate.net The process begins when a photoinitiator generates a radical upon light exposure. This radical can then participate in an addition-fragmentation chain transfer reaction with the allyl sulfide group in the hydrogel network. nih.gov The allyl sulfide is regenerated along with a new thiyl radical, which can then react with soluble thiols in the surrounding solution. nih.govresearchgate.net This initiates a cascade of chain transfer reactions, amplifying the degradation process and leading to the rapid dissolution of the hydrogel network. nih.gov

The rate of these thiol-ene reactions is dependent on the protonation state of the thiol group. nih.gov This principle is exploited to control the degradation speed, as thiols with different pKa values exhibit different reactivities at a given pH. nih.govresearchgate.net This photochemical mechanism provides excellent spatiotemporal control, allowing researchers to degrade specific regions of a hydrogel at precise times, simply by directing a light source. rsc.org

Research on Application as Degradable Scaffolds for Organoid Culture and Passaging

A groundbreaking application of allyl sulfide photodegradable hydrogels is in the culture of organoids, which are complex, 3D cellular constructs that mimic the structure and function of real organs. colorado.edunsf.gov Traditionally, organoid culture relies on animal-derived matrices, which suffer from batch-to-batch variability and an undefined composition, limiting their use in clinical applications. nih.gova-star.edu.sgijstemcell.com

Allyl sulfide hydrogels provide a fully defined, synthetic alternative that supports the growth and development of organoids, such as intestinal organoids derived from single stem cells. nih.govnih.gov The mechanical properties of these synthetic scaffolds, like stiffness, can be precisely tuned by varying the macromer concentration, which in turn influences the efficiency of organoid colony formation. nih.govresearchgate.net

Table 2: Correlation of Hydrogel Modulus and Organoid Colony Formation. Data sourced from nih.govresearchgate.net.
Macromer Concentration (wt%)Shear Storage Modulus (G') (Pa)Colony Formation Efficiency (%)
2.5~3002.7 ± 0.9
3.5~6004.1 ± 0.5
5.0~12001.1 ± 0.4

Perhaps the most significant advantage is the ability to perform on-demand passaging. colorado.edu Organoids must be periodically broken up and re-plated to sustain long-term growth. colorado.edu With photodegradable hydrogels, this is achieved by briefly exposing the culture to light, which dissolves the scaffold and releases the organoid colonies without the need for mechanical disruption. nih.govcolorado.edu Research has shown that this light-based passaging method allows for the repetitive expansion of intestinal stem cell colonies, which maintain their morphology and their potential to form fully developed organoids with characteristic crypt-villus structures. nih.govnih.govresearchgate.net This technology represents a major advance, providing a robust and reproducible platform for studying organ development, modeling disease, and potentially for regenerative medicine. nih.govresearchgate.net

Computational and Theoretical Investigations of Allyl Thiopropionate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, from molecular geometry to reactivity.

The electronic structure of a molecule is key to understanding its chemical behavior. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the distribution of electrons within the allyl thiopropionate molecule. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. physchemres.orgphyschemres.org For this compound, the presence of the sulfur atom and the allyl group's π-system are expected to be the primary sites of chemical reactivity. The sulfur atom's lone pairs would contribute significantly to the HOMO, making it a likely site for electrophilic attack. The allyl group's C=C double bond would also influence the electronic properties and be susceptible to addition reactions.

Hypothetical data from such calculations can be summarized as follows:

Parameter Description Predicted Significance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's electron-donating capability, likely centered on the sulfur atom and allyl group.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's electron-accepting capability, likely associated with the carbonyl group and the allyl π-system.
Energy Gap (ΔE) Difference between ELUMO and EHOMOA smaller gap suggests higher reactivity, potentially in addition or oxidation reactions.
Dipole Moment (μ) Measure of the overall polarity of the moleculeA non-zero dipole moment would suggest that this compound is a polar molecule, influencing its solubility and intermolecular interactions.
Electron Density Map Visual representation of electron distributionWould likely show high electron density around the sulfur and oxygen atoms, and the C=C double bond.

These parameters are instrumental in predicting how this compound might interact with other molecules or surfaces, for instance, in its role as a flavoring agent or in potential biochemical reactions. physchemres.org

This compound is a flexible molecule with several rotatable single bonds. This flexibility means it can exist in various three-dimensional shapes, or conformations. Conformational analysis using quantum chemical calculations can identify the most stable conformations (those with the lowest energy) and the energy barriers between them.

Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. ebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior of molecules like this compound in various environments. lidsen.com

As a flavoring agent, the sensory properties of this compound are mediated by its interaction with olfactory receptors, which are proteins. MD simulations can be used to model the binding of a small molecule (ligand), like this compound, to a protein receptor. ebi.ac.uknih.gov

In a typical simulation, a model of the receptor's binding site would be constructed, and an this compound molecule would be placed nearby. The simulation would then track the movement of the ligand as it approaches and binds to the protein. This can reveal:

The preferred binding pose of this compound within the receptor.

The key amino acid residues that interact with the ligand. bio-rad.com

The types of interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the complex. ebi.ac.uk

The conformational changes that may occur in the protein or the ligand upon binding.

A hypothetical table of interactions between this compound and a putative olfactory receptor might look like this:

Functional Group of this compound Potential Interacting Amino Acid Residue Type of Interaction
Carbonyl oxygenSerine, Threonine, TyrosineHydrogen Bond
Sulfur atomMethionine, Cysteinevan der Waals, Hydrophobic
Allyl group (C=C)Phenylalanine, Tryptophan, Leucineπ-π Stacking, Hydrophobic
Propionyl group (ethyl)Alanine, Valine, IsoleucineHydrophobic

Such simulations are invaluable for understanding the molecular basis of odor perception and for designing new flavor compounds. nih.gov

MD simulations can also be used to study how this compound moves through different media, a process crucial for its delivery and perception as a flavor. For example, simulations could model the diffusion of this compound in water to understand its solubility and transport in aqueous environments.

Furthermore, its transport across biological membranes, such as the lipid bilayers of cells, could be investigated. These simulations would place this compound in a system with a model cell membrane and track its ability to permeate the membrane. This information is important for understanding its bioavailability and how it reaches target receptors in the body. The simulations can provide diffusion coefficients and free energy profiles for membrane crossing, offering a detailed picture of the transport process. arxiv.org

Ligand-Protein Interaction Modeling

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry can be used to elucidate the step-by-step mechanisms of chemical reactions involving this compound. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

A plausible reaction for this compound is the thiol-ene reaction, where a thiol adds across the allyl group's double bond. researchgate.net This is a common reaction in polymer chemistry and materials science. researchgate.net Computational studies could investigate this reaction by:

Modeling the reactants: An this compound molecule and a thiol-containing molecule.

Identifying the transition state: The high-energy point along the reaction coordinate where the new C-S bond is forming and the C=C π-bond is breaking.

Calculating the activation energy: The energy difference between the reactants and the transition state, which determines the reaction rate.

Modeling the product: The resulting thioether.

A hypothetical reaction pathway for the radical-initiated thiol-ene addition to this compound could be summarized as follows:

Step Description Computational Insight
1. Initiation A radical initiator generates a thiyl radical (RS•) from a thiol (RSH).Calculation of bond dissociation energies to determine the ease of radical formation.
2. Propagation (a) The thiyl radical adds to the allyl double bond of this compound.Calculation of the transition state and activation energy for the addition step. Determination of regioselectivity (Markovnikov vs. anti-Markovnikov addition).
3. Propagation (b) The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the product and a new thiyl radical.Calculation of the transition state and activation energy for the hydrogen abstraction step.
4. Termination Two radicals combine to end the chain reaction.Identification of possible termination products and their relative stabilities.

Such studies provide fundamental understanding of the reactivity of this compound and can guide the design of new materials or predict its stability under various conditions. researchgate.netnih.gov

Transition State Characterization and Reaction Energetics

The study of reaction mechanisms through computational chemistry hinges on identifying and characterizing transition states—the highest energy points along a reaction coordinate. For this compound, this would involve modeling its participation in reactions such as thermal rearrangements (e.g., thio-Claisen rearrangement), additions to the allyl group, or nucleophilic substitution at the carbonyl carbon.

Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction. escholarship.org This process involves calculating the energy of the molecule at various geometries as it transforms from reactants to products. The transition state is located as a first-order saddle point on this surface, possessing a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

While general DFT studies on reaction energetics of organosulfur compounds and allylic systems exist, specific data for transition states and reaction energetics involving this compound is not available in the cited literature. escholarship.orgrsc.orgnih.gov

Table 1: Hypothetical Data for a Reaction of this compound (Note: The following table is illustrative as specific research data for this compound is unavailable. It shows the type of data that would be generated from a computational study.)

Reaction Coordinate Method/Basis Set ΔE (kcal/mol) Key Geometric Parameters of TS
Reactants DFT (B3LYP/6-31G*) 0.0 -
Transition State (TS) DFT (B3LYP/6-31G*) +25.4 C-S bond: 2.1 Å, C-C bond: 2.0 Å
Products DFT (B3LYP/6-31G*) -10.2 -

Rationalization of Stereoselectivity in Allylic Transformations

Allylic compounds are central to many stereoselective transformations, where the formation of one stereoisomer is favored over others. Computational chemistry is instrumental in explaining the origins of this selectivity. who.int For this compound, transformations could involve the allylic group, leading to chiral products.

Theoretical models, particularly those of transition states, can reveal the subtle non-covalent interactions that dictate the stereochemical outcome. acs.org By comparing the activation energies of the transition states leading to different stereoisomers (e.g., R vs. S, or E vs. Z), chemists can predict which product will be favored. The energy difference between these competing transition states (ΔΔG‡) directly correlates to the predicted enantiomeric or diastereomeric ratio.

Studies on other allylic systems have successfully used computational methods to understand how factors like catalyst structure, substrate geometry, and solvent effects influence stereoselectivity. rsc.orgacs.org However, specific computational research rationalizing the stereoselectivity of reactions involving this compound has not been found in the literature.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties, aiding in the identification and characterization of molecules. escholarship.org For this compound, this would involve calculating its Nuclear Magnetic Resonance (NMR), Infrared (IR), and other spectral data.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. escholarship.org The process typically involves optimizing the molecule's geometry and then calculating the nuclear shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated values are then scaled or referenced against a standard (like tetramethylsilane) to yield predicted chemical shifts that can be compared directly with experimental data. nih.gov While experimental NMR data for this compound is available in databases, specific computational prediction studies for this compound are not reported in the searched literature. nih.govmolbase.com

IR Spectra: IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. By comparing the calculated IR spectrum with an experimental one, researchers can confirm the structure and identify specific functional groups. The thioester carbonyl stretch and the C=C stretch of the allyl group would be of particular interest in this compound.

Although the methodology for predicting spectroscopic properties is well-established, specific published studies applying these techniques to this compound are not available.

Conclusion and Future Research Directions

Synthesis and Advanced Derivatization in Organic Chemistry

While specific literature detailing the synthesis of Allyl thiopropionate is not extensively available, its structure—comprising an allyl group attached to a thiopropionate moiety—suggests several viable synthetic pathways rooted in fundamental organic chemistry. The most probable methods would involve the reaction of an allyl-containing nucleophile with a propionyl electrophile, or vice-versa. A common approach for forming thioesters is the reaction between a thiol and a carboxylic acid derivative (like an acyl chloride or anhydride) or via direct esterification.

Potential synthetic routes could include:

Thioesterification: Reaction of propionyl chloride with allyl mercaptan in the presence of a base.

Thiol-ene Reaction: While not a direct synthesis of the final product, the allyl group is amenable to thiol-ene "click" chemistry, suggesting that derivatization of simpler allyl compounds is a feasible route. nih.gov

From Thiopropionic Acid: Reaction of thiopropionic acid with an allyl halide, such as allyl bromide.

Advanced derivatization of this compound would likely target its two primary functional groups: the carbon-carbon double bond of the allyl group and the thioester linkage. The allyl group can undergo a variety of transformations, including epoxidation, dihydroxylation, and addition reactions. google.com The thioester bond can be susceptible to hydrolysis, aminolysis, or reduction, providing a chemical handle for conjugation or release of the allyl group. These potential reactions open avenues for creating a library of novel compounds with tailored properties.

Mechanistic Insights in Chemical Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and predicting its behavior in various environments. Research into its photochemistry has provided initial insights. A comparative study on the photoionization and photofragmentation mechanisms of S-allyl thiopropionate (SATP), among other sulfur-containing volatile organic compounds (VOCs), has been conducted using synchrotron radiation. cnpem.br This research utilized Total Ion Yield (TIY) spectroscopy to probe the electronic structure and subsequent fragmentation pathways upon interaction with high-energy photons. cnpem.br

Additionally, a doctoral thesis has focused on the phototransformation of S-allyl thiopropionate, suggesting its relevance in atmospheric chemistry or other light-induced processes. univ-lille.fr Mechanistic studies involving the thermal decomposition of related compounds are also relevant, as they can produce monodisperse spherical nanoparticles, indicating potential for controlled material synthesis. researchgate.net The study of related allyl compounds in the presence of catalysts like rhodium can also offer clues into potential enantioselective reactions, should a chiral center be introduced. jst.go.jp

Advancements in Biological and Biomedical Research

This compound is recognized as a naturally occurring volatile compound, notably contributing to the flavor profile of foods such as garlic and Chinese Baijiu. mdpi.comunipa.itjst.go.jp Its presence in these foods has led to studies on its metabolic fate in humans. For instance, on-line atmospheric pressure photoionization (APPI) quadrupole time-of-flight mass spectrometry has been used to detect volatile compounds, including this compound, in exhaled breath after the ingestion of garlic. jst.go.jpjst.go.jp

Emerging Opportunities in Material Science and Drug Delivery

The unique structure of this compound presents opportunities in the fields of material science and drug delivery. The allyl group provides a reactive site for polymerization or grafting onto other materials.

A significant potential application is in controlled-release systems. A patent discloses substrates that can release physiologically active agents, listing this compound as one such agent. google.com The concept involves tethering the active substance to a matrix, such as regenerated cellulose, via biohydrolyzable links. google.com This would allow for the gradual release of the agent from a non-digestible carrier. google.com

Further, patents have mentioned the use of this compound in methods for crystallizing chemical substances, which could be beneficial for generating new or unusual solid forms of materials. google.com However, practical application in material science may be hampered by its strong odor and potential safety issues at high concentrations, as noted in one study that avoided its direct measurement for these reasons. researchgate.net The compound has also been listed in the context of preparing sulfo-polymer powder blends for various applications. google.com

Contributions from Computational Chemistry and Theoretical Modeling

Computational and theoretical chemistry are becoming indispensable tools for predicting the properties and reactivity of molecules like this compound. Theoretical models have been used to predict physical properties, such as the relationship between melting and crystallization temperatures, although these have been applied to systems containing the compound rather than the isolated molecule. cnpem.br

In the context of food science, density functional theory (DFT) and molecular dynamics simulations have been employed to understand the complex chemical reactions that occur during the aging of Chinese Baijiu, a spirit in which this compound is a known volatile component. mdpi.comresearchgate.net These computational studies help elucidate reaction pathways, such as oxidation and esterification, that influence the final flavor profile. mdpi.comresearchgate.net Furthermore, theoretical modeling has been specifically mentioned in the title of a thesis studying the phototransformation of this compound, indicating that computational approaches are being used to understand its photochemical behavior. univ-lille.fr

Interdisciplinary Research Synergies and Unexplored Avenues

The study of this compound exemplifies the convergence of multiple scientific disciplines. Its identification as a key flavor component in foods bridges organic chemistry with food science and sensory analysis. mdpi.comunipa.itjst.go.jpperflavory.comperflavory.comthegoodscentscompany.comperflavory.comthegoodscentscompany.com Its investigation as a volatile organic compound and its phototransformation pathways link food chemistry to atmospheric and environmental science. cnpem.bruniv-lille.fr

The potential for this compound to be incorporated into novel materials and drug delivery systems highlights a synergy between polymer chemistry, material science, and pharmaceutical sciences. google.comgoogle.comgoogle.com The use of advanced analytical techniques like mass spectrometry and computational modeling to study its behavior demonstrates the integration of physical chemistry and theoretical chemistry into broader research questions. cnpem.brmdpi.comjst.go.jpresearchgate.net

Unexplored avenues for research are plentiful. A systematic investigation into the synthesis and derivatization of this compound could yield novel compounds with interesting biological or material properties. Deeper mechanistic studies, both experimental and computational, are needed to fully understand its reactivity. While its safety as a food additive has been assessed, its potential as a bioactive molecule in its own right remains largely unexplored. The development of polymers or nanoparticles functionalized with this compound for targeted delivery or as responsive materials is a promising area for future interdisciplinary research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Allyl thiopropionate in laboratory settings?

  • Methodological Answer : Synthesis should prioritize purity control via distillation or chromatography, with characterization using spectroscopic techniques (e.g., 1^1H/13^13C NMR, IR) and mass spectrometry. For new batches, confirm identity through comparison with literature-reported spectral data (e.g., molecular formula C6H10OSC_6H_{10}OS, MW 130.21) and quantify purity via gas chromatography (GC) . Experimental protocols must detail reagent sources (e.g., allyl chloride derivatives) and reaction conditions (e.g., solvent, temperature) to ensure reproducibility .

Q. Which analytical techniques are most suitable for detecting this compound in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal due to its volatility. Coupled with headspace sampling or solid-phase microextraction (SPME), it enhances sensitivity. For structural confirmation, nuclear Overhauser effect (NOE) experiments in NMR can resolve stereochemical ambiguities. Quantification via calibration curves using internal standards (e.g., deuterated analogs) is recommended .

Advanced Research Questions

Q. How can discrepancies between theoretical predictions and experimental data on this compound’s electronic properties be resolved?

  • Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., density functional theory (DFT) with inadequate basis sets). Validate calculations using higher-level methods (e.g., CCSD(T)) and compare with experimental UV-Vis or time-resolved spectroscopy data. For example, allyl-derived radicals exhibit π→π* transitions near 3 eV, which can be benchmarked against experimental absorption spectra .

Q. What experimental designs are recommended to assess this compound’s stability under varying pH and thermal conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH Stability : Incubate samples in buffered solutions (pH 2–12) and monitor degradation via HPLC or GC.
  • Light Sensitivity : Expose to UV/Vis light and track photodegradation products using LC-MS .

Q. How should researchers address contradictions in reported odor thresholds or bioactivity data for this compound?

  • Methodological Answer : Standardize sensory evaluation protocols (e.g., olfactometry with trained panels) and validate bioactivity claims via dose-response assays (e.g., EC50_{50} determination in cell cultures). Cross-reference with databases like FEMA or JECFA, which report its odor threshold at 0.01% solution and ADI as "no safety concern" .

Data Presentation and Reproducibility Guidelines

Q. What are the best practices for reporting this compound-related data in publications?

  • Methodological Answer :

  • Tables : Include retention indices (GC), spectral peaks (NMR/IR), and purity metrics. Label footnotes with experimental parameters (e.g., column type for GC) .
  • Figures : Use high-resolution chromatograms or spectra with annotated peaks. For stability studies, provide degradation kinetics plots .
  • Supplementary Data : Deposit raw spectral files or computational input files in repositories like Zenodo, citing them in the main text .

Comparative Table: Analytical Techniques for this compound

Technique Application Key Parameters References
GC-MSQuantification in mixturesColumn: DB-5MS; Ionization: EI (70 eV)
1^1H NMRStructural confirmationSolvent: CDCl3_3; Frequency: 400 MHz
SPME-GCTrace-level detection in air/waterFiber: PDMS/DVB; Extraction time: 30 min
DFT CalculationsElectronic property predictionSoftware: Gaussian 16; Basis set: 6-311+G(d,p)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl thiopropionate
Reactant of Route 2
Reactant of Route 2
Allyl thiopropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.